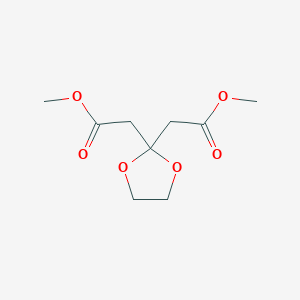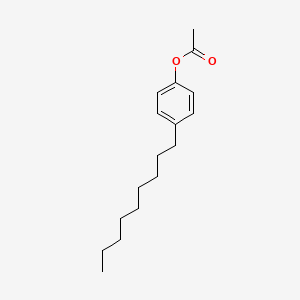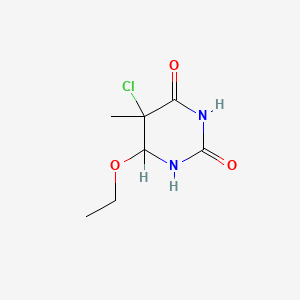
3-oxo-N-(1-phenylethyl)butanamide
Übersicht
Beschreibung
3-oxo-N-(1-phenylethyl)butanamide is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 3-oxo-N-(1-phenylethyl)butanamide is1S/C12H15NO2/c1-10(14)9-12(15)13-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the arrangement and bonding of its atoms. Physical And Chemical Properties Analysis
3-oxo-N-(1-phenylethyl)butanamide is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research on oximes, which share structural similarity with the compound , has investigated their antioxidant and toxic properties. One study demonstrated that certain oximes could decrease hydrogen peroxide-induced lipid peroxidation in vitro, suggesting their potential as antioxidant compounds. This indicates a possible research avenue for 3-oxo-N-(1-phenylethyl)butanamide in exploring its antioxidant capabilities (Puntel et al., 2008).
Synthetic Importance in Heterocyclic Compounds
The synthesis and reactivity of related compounds like 3-oxo-N-(pyridin-2-yl)butanamide have been extensively reviewed, highlighting their use as precursors for heterocyclic compounds. This suggests that 3-oxo-N-(1-phenylethyl)butanamide could have applications in the synthesis of novel heterocyclic molecules with potential pharmacological activities (Fadda et al., 2015).
Electrocatalytic Applications
A study on mesoporous nitrogen-doped carbon derived from related ionic liquids indicates potential use in electrocatalysis, specifically for the synthesis of hydrogen peroxide. This suggests the broader applicability of similar compounds in developing new, efficient catalysts for electrochemical processes (Fellinger et al., 2012).
Antimicrobial and Anticancer Applications
Compounds structurally related to 3-oxo-N-(1-phenylethyl)butanamide have been synthesized and evaluated for antimicrobial and anticancer activities. This points to the potential for 3-oxo-N-(1-phenylethyl)butanamide to serve as a starting point for developing new therapeutic agents (Farag et al., 2009).
Neurological Research
Levetiracetam, a compound related to the target molecule, has been studied for its binding to specific sites in the brain, indicating a possible research interest in exploring similar compounds for neurological applications, such as drug development for epilepsy (Fuks et al., 2003).
Eigenschaften
IUPAC Name |
3-oxo-N-(1-phenylethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)8-12(15)13-10(2)11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBWRZYVHWXVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289211 | |
| Record name | 3-oxo-N-(1-phenylethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(1-phenylethyl)butanamide | |
CAS RN |
85729-63-1 | |
| Record name | 3-Oxo-N-(1-phenylethyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85729-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 59843 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085729631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-oxo-N-(1-phenylethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B1618843.png)


![N-[4-amino-2-(4-aminophenyl)phenyl]acetamide](/img/structure/B1618847.png)







![7,8,9,10-Tetrahydrobenzo[b]naphtho[2,3-d]thiophene](/img/structure/B1618860.png)
